2-(4-Fluorophenyl)prop-2-enoic acid
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Overview
Description
2-(4-Fluorophenyl)prop-2-enoic acid, also known as 4-fluorocinnamic acid, is an organic compound with the molecular formula C9H7FO2. It is a derivative of cinnamic acid where a fluorine atom is substituted at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)prop-2-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-fluorobenzaldehyde, malonic acid, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out in ethanol as a solvent, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reagents: Similar to the synthetic route, using 4-fluorobenzaldehyde and malonic acid.
Conditions: Optimized for large-scale production, often involving continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-fluorobenzoic acid.
Reduction: 4-fluorophenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
4-Fluorocinnamic acid: A closely related compound with similar structural features.
4-Fluorobenzoic acid: Another fluorinated aromatic acid with different reactivity and applications.
Cinnamic acid: The parent compound without the fluorine substitution.
Uniqueness: 2-(4-Fluorophenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12) |
InChI Key |
YLTSUPIRXUETNK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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